molecular formula C24H32N2O3S B11334769 1-[(4-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-[(4-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11334769
M. Wt: 428.6 g/mol
InChI Key: SCEMMPUEUUOFGK-UHFFFAOYSA-N
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Description

N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound with a unique structure that includes a piperidine ring, a methanesulfonyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Methanesulfonyl Group: This step often involves sulfonylation reactions using reagents like methanesulfonyl chloride.

    Aromatic Substitution:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings or the piperidine nitrogen.

    Reduction: Reduction reactions can target the carbonyl groups or the sulfonyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
  • May serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry:

  • Potential applications in the development of new materials with unique properties.
  • Could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is not fully understood, but it is believed to interact with specific molecular targets in the body. These may include enzymes or receptors involved in inflammatory pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    Fentanyl Analogues: These compounds share structural similarities, particularly in the piperidine ring and aromatic substituents.

    Indole Derivatives: These compounds also contain aromatic rings and have diverse biological activities.

Uniqueness: N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H32N2O3S

Molecular Weight

428.6 g/mol

IUPAC Name

1-[(4-methylphenyl)methylsulfonyl]-N-(2-methyl-6-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C24H32N2O3S/c1-17(2)22-7-5-6-19(4)23(22)25-24(27)21-12-14-26(15-13-21)30(28,29)16-20-10-8-18(3)9-11-20/h5-11,17,21H,12-16H2,1-4H3,(H,25,27)

InChI Key

SCEMMPUEUUOFGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CC=C3C(C)C)C

Origin of Product

United States

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